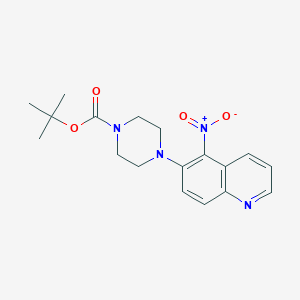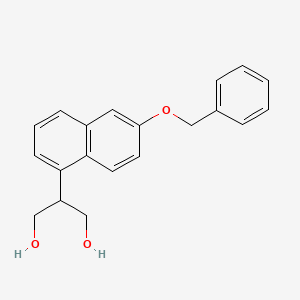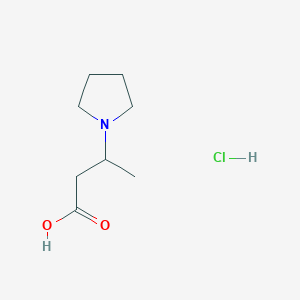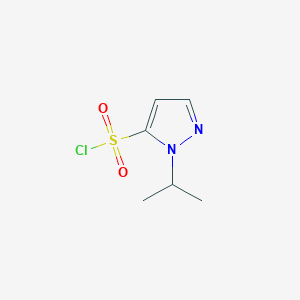
3-(3-Phenylpropoxy)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Phenylpropoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185301-70-5 . It has a molecular weight of 241.76 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its Inchi Code is "1S/C13H19NO.ClH/c1-2-5-12 (6-3-1)7-4-10-15-13-8-9-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H" .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 241.76 .Applications De Recherche Scientifique
1. Tumor Cell Growth Inhibition
Functionalized pyrrolidines, like 3-(3-Phenylpropoxy)pyrrolidine hydrochloride, have shown potential in inhibiting the growth of tumor cells. A study demonstrated that derivatives of pyrrolidine-3,4-diol inhibited the growth of human glioblastoma and melanoma cells, highlighting their selective action towards tumor cells compared to normal cells (Fiaux et al., 2005).
2. Herbicidal Applications
This compound derivatives have been synthesized and evaluated as potential herbicides. Certain compounds within this class showed significant herbicidal activity, with a particular emphasis on specific electron-donating substituents enhancing this activity (Zhu et al., 2005).
3. Medicinal Chemistry
Pyrrolidines are integral in medicinal chemistry due to their presence in various biologically active molecules. They have been synthesized for various purposes, including antibacterial, antifungal, antimalarial, and antitubercular activities. Studies have shown that certain pyrrolidine derivatives exhibit activities comparable to established drugs (Haddad et al., 2015).
4. Synthesis of Novel Compounds
The synthesis of this compound derivatives has been explored for creating novel compounds with potential applications in various fields. These syntheses have led to new molecular structures that could be relevant in pharmacology and material science (Murthy et al., 2017).
5. Bioactivity Studies
In addition to their potential medicinal applications, pyrrolidine derivatives are studied for their bioactivity. This research can lead to the development of new drugs or materials with specific biological interactions, expanding the scope of pyrrolidine-based compounds in scientific research (Omran et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-phenylpropoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFMXJNQUVNBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)

![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)

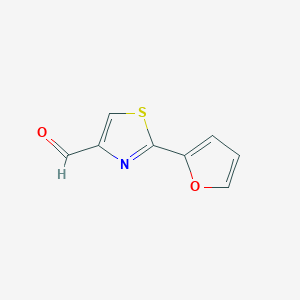
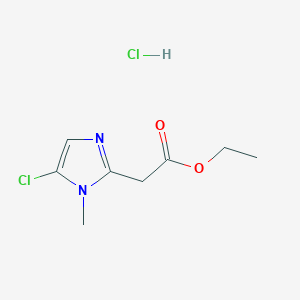
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)
